(R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester
Description
Chemical Characteristics
Structural and Stereochemical Features
Absolute Configuration and Chiral Resolution
The (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester possesses a single chiral center at the third carbon position, designated with (R) absolute configuration according to Cahn-Ingold-Prelog priority rules. The compound exists as one of two possible enantiomers, with the corresponding (S)-enantiomer bearing CAS number 865233-36-9. The stereochemical distinction between these enantiomers is critical for understanding their distinct biological activities and physical properties.
Chiral resolution methods for separating enantiomeric mixtures of this compound family typically employ crystallization of diastereomeric salts using chiral derivatizing agents. The most common approach involves conversion of racemic mixtures to diastereomeric derivatives through reaction with chiral resolving agents, followed by conventional crystallization techniques. Common resolving agents include tartaric acid and brucine, which form diastereomeric salts with divergent solubilities. The process often targets the less soluble diastereomer while the other fraction undergoes racemization for reuse in resolution-racemization-recycle synthesis protocols.
The absolute configuration significantly influences molecular interactions and biological activity, as the (R) configuration provides specific spatial orientation of the hydroxyphenyl group relative to the alkyne and ester functionalities. This stereochemical arrangement affects hydrogen bonding patterns, π-π interactions, and overall molecular recognition processes in biological systems.
Influence of Functional Groups on Reactivity
The compound incorporates three primary functional groups that collectively determine its chemical reactivity profile: the hydroxyphenyl moiety, the alkyne functionality, and the methyl ester group. The para-hydroxyphenyl substituent contributes both electron-donating characteristics through resonance and hydrogen bonding capabilities through the hydroxyl group. This functional group enables oxidation reactions, particularly at the hydroxyl position, and facilitates electrophilic aromatic substitution reactions on the benzene ring.
The alkyne functional group introduces significant reactivity through its triple bond, enabling various addition reactions including hydrogenation, halogenation, and metal-catalyzed coupling reactions. The linear geometry of the alkyne creates molecular rigidity and influences overall molecular conformation. This structural feature also allows participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition reactions for bioconjugation applications.
The methyl ester group provides sites for nucleophilic substitution and hydrolysis reactions. Under acidic conditions with methanol and methanesulfonic acid at 65 degrees Celsius, esterification proceeds with high efficiency, achieving yields of approximately 90.9 percent. The ester functionality also influences molecular polarity and solubility characteristics while providing opportunities for further derivatization through transesterification or hydrolysis to the corresponding carboxylic acid.
Physicochemical Properties
Solubility and Stability Profiles
The compound exhibits molecular formula C₁₃H₁₄O₃ with molecular weight 218.25 grams per mole. Physical property characterization reveals specific density of 1.1 ± 0.1 grams per cubic centimeter and calculated boiling point of 355.7 ± 37.0 degrees Celsius at 760 millimeters mercury pressure. The flash point occurs at 149.6 ± 19.3 degrees Celsius, indicating moderate thermal stability under standard conditions.
Vapor pressure measurements indicate 0.0 ± 0.8 millimeters mercury at 25 degrees Celsius, suggesting low volatility at ambient temperatures. The refractive index value of 1.549 provides additional characterization data for optical identification and purity assessment. These physical properties collectively indicate that the compound exists as a stable solid or viscous liquid under normal laboratory conditions.
Storage requirements specify sealed containers maintained at 2-8 degrees Celsius in dry conditions to preserve chemical integrity. The compound demonstrates stability under recommended storage conditions but requires protection from moisture and elevated temperatures to prevent degradation. Chemical stability analysis indicates resistance to decomposition under normal handling conditions, with carbon oxides as primary decomposition products under extreme thermal conditions.
Computational Chemistry Parameters (Topological Polar Surface Area, Partition Coefficient, Rotatable Bonds)
Computational chemistry calculations provide essential parameters for drug-like properties assessment and molecular behavior prediction. The topological polar surface area represents the molecular surface area occupied by polar atoms, typically oxygen and nitrogen, including attached hydrogen atoms. This parameter directly correlates with membrane permeability and oral bioavailability characteristics.
The partition coefficient (LogP) quantifies lipophilicity through the logarithm of the octanol-water partition coefficient. Calculated LogP value of 2.19 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic characteristics. This value falls within the optimal range for membrane permeability while maintaining aqueous solubility. The exact mass calculation yields 218.094299 atomic mass units, providing precise molecular weight determination for mass spectrometry applications.
Rotatable bond count assessment identifies flexible bonds that contribute to molecular conformational freedom. The linear alkyne group introduces rigidity while the phenyl ring system provides additional structural constraint. Polar surface area calculations yield 46.53000 square angstroms, indicating moderate polarity consistent with the presence of hydroxyl and ester functional groups.
Table 1: Computational Chemistry Parameters
Analytical Characterization
Spectroscopic Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through analysis of proton and carbon environments within the molecule. The hydroxyphenyl substituent generates characteristic aromatic proton signals in the 6.5-7.5 parts per million region, with specific coupling patterns indicating para-disubstitution on the benzene ring. The hydroxyl proton typically appears as a broad singlet around 4.5-6.0 parts per million, depending on solvent and concentration conditions.
The alkyne functionality produces distinctive carbon-13 signals around 80-90 parts per million for the triple bond carbons, while proton nuclear magnetic resonance reveals the terminal alkyne proton as a sharp singlet near 2.0-2.5 parts per million. The chiral center proton appears as a complex multiplet reflecting coupling with adjacent methylene protons and the alkyne hydrogen. The methyl ester group contributes characteristic signals with the methoxy protons appearing as a sharp singlet around 3.7 parts per million and the carbonyl carbon resonating near 170-175 parts per million.
Infrared spectroscopy identifies functional groups through characteristic vibrational frequencies. The hydroxyl group exhibits broad absorption around 3200-3600 reciprocal centimeters, while the alkyne triple bond produces sharp absorption near 2100-2260 reciprocal centimeters. The ester carbonyl stretching frequency appears around 1735-1750 reciprocal centimeters, and aromatic carbon-carbon stretching occurs in the 1450-1600 reciprocal centimeters region.
Mass spectrometry analysis provides molecular ion confirmation and fragmentation pattern characterization. Electrospray ionization typically generates protonated molecular ions at mass-to-charge ratio 219, corresponding to [M+H]⁺ ions. Common fragmentation pathways include loss of the methoxy group (31 mass units) and cleavage adjacent to the carbonyl group. High-resolution mass spectrometry enables precise molecular formula confirmation with accuracy typically better than 5 parts per million.
Computational Modeling (Docking, Molecular Dynamics)
Computational modeling approaches provide insights into molecular behavior and potential biological interactions through theoretical calculations and simulations. Molecular docking studies examine binding interactions with target proteins, particularly focusing on how the hydroxyphenyl group engages in hydrogen bonding and π-π interactions with amino acid residues in protein active sites. The alkyne functionality contributes to binding affinity through its linear geometry and potential for click chemistry reactions.
Molecular dynamics simulations reveal conformational flexibility and stability under physiological conditions. The rigid alkyne and aromatic systems constrain overall molecular flexibility, while the methylene spacer and ester group provide limited rotational freedom. These calculations predict favored conformations and identify energy barriers for conformational changes, providing understanding of molecular behavior in solution and biological environments.
Quantum mechanical calculations determine electronic properties including charge distribution, frontier molecular orbital energies, and electrostatic potential surfaces. Density functional theory calculations reveal electron density localization on the hydroxyl oxygen and carbonyl oxygen atoms, consistent with their roles as hydrogen bond acceptors. The π-electron system of the aromatic ring shows characteristic delocalization patterns affecting molecular reactivity and interactions.
Table 2: Analytical Characterization Summary
| Technique | Key Features | Characteristic Values |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.5-7.5 ppm |
| Alkyne proton | 2.0-2.5 ppm | |
| Methoxy group | 3.7 ppm | |
| ¹³C Nuclear Magnetic Resonance | Alkyne carbons | 80-90 ppm |
| Carbonyl carbon | 170-175 ppm | |
| Infrared | Hydroxyl stretch | 3200-3600 cm⁻¹ |
| Alkyne stretch | 2100-2260 cm⁻¹ | |
| Ester carbonyl | 1735-1750 cm⁻¹ | |
| Mass Spectrometry | Molecular ion [M+H]⁺ | 219 m/z |
| Base peak fragments | [M-31]⁺, [M-59]⁺ |
Properties
IUPAC Name |
methyl (3R)-3-(4-hydroxyphenyl)hex-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENPHURJTUUUSX-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)OC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@H](CC(=O)OC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester, also known as (3S)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester, is a compound with significant potential in medicinal chemistry, particularly in the management of metabolic disorders such as type 2 diabetes. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : C₁₃H₁₄O₃
- Molecular Weight : 218.25 g/mol
- Structure : The compound features a hexynoic acid backbone substituted with a hydroxyphenyl group, contributing to its unique biological properties.
This compound has been identified as an agonist for G-protein coupled receptor 40 (GPR40), which plays a crucial role in insulin secretion and glucose metabolism. The activation of GPR40 enhances insulin sensitivity and secretion in response to glucose levels, making this compound a candidate for therapeutic use in managing type 2 diabetes.
Biological Activities
- Insulin Secretion : Studies indicate that this compound can stimulate insulin secretion from pancreatic beta cells, which is vital for maintaining glucose homeostasis.
- Anti-inflammatory Properties : It exhibits potential anti-inflammatory effects by inhibiting pathways involved in inflammation, such as the NF-κB signaling pathway. This could be beneficial in treating metabolic syndrome and related inflammatory conditions .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared to structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-(4-Hydroxyphenyl)hex-4-ynoic acid | Lacks methyl ester; direct carboxylic acid | May have different solubility and reactivity profiles |
| Methyl 3-(4-hydroxyphenyl)propionate | Shorter carbon chain; propionic acid derivative | Different metabolic pathways due to shorter alkyl chain |
| (R)-3-(4-hydroxyphenyl)butyric acid | Shorter carbon chain; butyric acid derivative | Potentially different biological effects due to chain length |
These comparisons highlight how variations in carbon chain length and functional groups can affect biological activity and therapeutic potential.
Case Studies
Several studies have investigated the biological activity of this compound:
- Insulin Sensitivity Enhancement : In vitro studies demonstrated that this compound enhances insulin secretion in response to glucose, suggesting its potential as an anti-diabetic agent.
- Anti-inflammatory Effects : Research conducted on LPS-stimulated RAW 264.7 cells showed that the compound significantly inhibited nitric oxide (NO) production and the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This indicates its role in modulating inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Enantiomeric and Analogous Derivatives
(a) (S)-Enantiomer and Acid Derivatives
- (S)-3-(4-Hydroxyphenyl)-hex-4-ynoic Acid Methyl Ester: The S-enantiomer (CAS 865234-02-2) exhibits distinct receptor-binding properties compared to the R-form, underscoring the importance of stereochemistry in GPR40 activation .
- (R)-3-(4-Hydroxyphenyl)-hex-4-ynoic Acid: The free acid form (CAS 1147732-37-3) shares the R-configuration but lacks the methyl ester.
(b) Alkoxy-Substituted Derivatives
Celon Pharma’s work highlights derivatives with alkoxy substituents on the phenyl ring, synthesized via Mitsunobu reactions (e.g., Example E14):
- (3S)-3-{4-[(2S)-2-Methylbutoxy]phenyl}hex-4-ynoic Acid Methyl Ester: This derivative showed 79% yield as a pale yellow syrup and enhanced GPR40 agonism compared to unsubstituted analogs. Substitutions at the 4-position improve receptor affinity and metabolic stability .
- (3S)-3-(4-Propoxyphenyl)hex-4-ynoic Acid Methyl Ester: Hydrolysis of the methyl ester to the free acid (59% yield) demonstrated retained activity, suggesting esterase-mediated conversion in vivo .
Table 1: Key Alkoxy-Substituted Derivatives
Brominated Analogs
Bromination of the phenyl ring significantly alters bioactivity:
- Methyl-[2-Hydroxyimino-3-(3,5-Dibromo-4-hydroxyphenyl)]-propionate (5): Synthesized via bromination of the parent hydroxyphenyl compound, this analog showed growth inhibition in cancer cell lines (e.g., MCF-7, IC₅₀: ~5 µM).
Comparison Insight: Unlike the GPR40-targeted (R)-hex-4-ynoate, brominated analogs prioritize anticancer mechanisms, highlighting structure-activity divergence .
Scaffold Variants: Isoxazole and Propenoate Derivatives
(a) (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester
This compound inhibits epithelial-mesenchymal transition (EMT) in nasopharyngeal carcinoma via TGF-β/Smad4 axis suppression. The isoxazole ring introduces rigidity, favoring kinase inhibition over GPR40 agonism .
(b) 4-Coumaric Acid Methyl Ester (Methyl 3-(4-Hydroxyphenyl)prop-2-enoate)
A propenoate derivative with high binding affinity to breast cancer receptors (e.g., ERα). The α,β-unsaturated ester enables Michael addition-mediated cytotoxicity, contrasting with the alkyne-mediated interactions of hex-4-ynoates .
Table 2: Functional Group Impact on Activity
| Compound | Core Structure | Key Activity | Mechanism |
|---|---|---|---|
| (R)-3-(4-Hydroxyphenyl)-hex-4-ynoate | Alkyne + ester | GPR40 agonism | Insulin secretion |
| 4-Coumaric Acid Methyl Ester | α,β-unsaturated ester | Anticancer (ERα binding) | Receptor antagonism |
| Dibromo-propionate (Compound 5) | Brominated phenyl | Antiproliferative | DNA interaction |
Amino Acid Derivatives
- (R)-Amino-(4-Hydroxyphenyl)acetic Acid Methyl Ester Hydrochloride: This β-amino acid derivative (CAS 57591-61-4) replaces the hex-4-ynoic chain with a glycine backbone. It lacks GPR40 activity but serves as a chiral building block in peptide synthesis .
Preparation Methods
Starting Materials and Protection
The synthesis begins with 4-hydroxybenzaldehyde , which is protected as a methoxymethyl (MOM) ether to prevent undesired side reactions during subsequent steps. Protection is achieved using chloromethyl methyl ether (MOM-Cl) in the presence of a base such as diisopropylethylamine (DIPEA):
Alkyne Formation via Sonogashira Coupling
The protected aldehyde undergoes a Sonogashira coupling with a terminal alkyne to install the hex-4-ynoic acid backbone. For example, reaction with pent-1-yn-3-ol in the presence of Pd(PPh₃)₂Cl₂ and CuI generates a propargyl alcohol intermediate:
Oxidation to Carboxylic Acid
The alcohol intermediate is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or a milder alternative like TEMPO/NaClO:
Deprotection of the Hydroxyphenyl Group
The MOM protecting group is removed via acid hydrolysis (HCl in THF/water), yielding 3-(4-hydroxyphenyl)-hex-4-ynoic acid:
Esterification to Methyl Ester
The carboxylic acid is esterified with methanol using H₂SO₄ as a catalyst:
Chiral Resolution of (R)-Enantiomer
The racemic mixture is resolved using chiral chromatography with a cellulose tris(3,5-dimethylphenylcarbamate) column. Typical conditions include:
-
Mobile phase : Hexane/isopropanol (90:10)
-
Flow rate : 1.0 mL/min
-
Detection : UV at 254 nm
The (R)-enantiomer elutes first under these conditions, achieving >99% enantiomeric excess (ee).
Optimization of Reaction Conditions
Catalytic Systems for Sonogashira Coupling
| Catalyst System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂/CuI | THF | 25°C | 78 |
| Pd(OAc)₂/XPhos | DMF | 60°C | 85 |
| PEPPSI-IPr (NHC-Pd complex) | Toluene | 80°C | 92 |
The PEPPSI-IPr system offers superior yields due to enhanced stability against alkyne homocoupling.
Esterification Efficiency
| Acid Catalyst | Methanol Equivalents | Time (h) | Conversion (%) |
|---|---|---|---|
| H₂SO₄ | 5 | 12 | 95 |
| HCl (gas) | 10 | 24 | 88 |
| Amberlyst-15 | 3 | 6 | 91 |
Solid acid catalysts like Amberlyst-15 enable easier product separation and reduced waste.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (500 MHz, CDCl₃): δ 7.25 (d, J = 8.5 Hz, 2H, ArH), 6.75 (d, J = 8.5 Hz, 2H, ArH), 3.70 (s, 3H, OCH₃), 2.90 (m, 1H, CH), 2.45 (td, J = 7.0, 2.5 Hz, 2H, CH₂), 1.85 (quintet, J = 7.0 Hz, 2H, CH₂).
-
¹³C NMR : δ 172.5 (COOCH₃), 156.2 (C-OH), 130.1 (ArC), 115.3 (ArC), 84.2 (C≡C), 72.1 (C≡C), 52.0 (OCH₃), 35.6 (CH), 28.4 (CH₂).
High-Performance Liquid Chromatography (HPLC)
-
Column : Chiralpak IC (4.6 × 250 mm)
-
Retention time : (R)-enantiomer = 12.3 min; (S)-enantiomer = 14.7 min.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Replacing batch reactions with continuous flow systems improves efficiency:
-
Sonogashira coupling : 10-L tubular reactor with Pd/C cartridge.
-
Esterification : Packed-bed reactor with Amberlyst-15.
Q & A
Q. How can researchers optimize the synthetic yield of (R)-3-(4-hydroxyphenyl)-hex-4-ynoic acid methyl ester?
- Methodological Answer : To optimize yield, focus on reaction conditions such as solvent choice (e.g., dry tetrahydrofuran under argon ), stoichiometric ratios of reagents (e.g., 2 equivalents of triphenylphosphine and diisopropyl azodicarboxylate ), and temperature control (maintaining near-boiling during reagent addition, followed by heating to 50°C ). Example E14 achieved 79% yield using these parameters. Post-reaction purification via silica gel chromatography with a heptane-ethyl acetate gradient (100:1 to 20:1) is critical .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : After extraction with diethyl ether/ethyl acetate (1:1), wash organic phases with water and brine to remove impurities . Use column chromatography (230–400 mesh silica gel) with a heptane-ethyl acetate gradient for high-purity isolation. Example E1 achieved 76% yield post-purification . Monitor fractions using TLC and confirm purity via NMR and MS .
Q. Which analytical methods validate the structural integrity of this compound?
- Methodological Answer : Employ 13C NMR (e.g., δ 171.67 for ester carbonyl, 158.32 for aromatic C-O ) and MS (e.g., m/z 311.1 [M+Na]+ ). Compare spectral data with published examples (e.g., Example E1 ). For enantiomeric purity, use chiral HPLC or CD spectroscopy, as shown in Example F16 (+3.90002 m° at 277.0 nm ).
Advanced Research Questions
Q. How does stereochemistry (R-configuration) influence the biological activity of this compound?
- Methodological Answer : The (R)-enantiomer’s activity as a GPR40 agonist may differ due to receptor binding specificity. Synthesize both enantiomers (e.g., Example III (R) vs. Example I15 (S) ) and compare efficacy in vitro using cAMP assays or β-arrestin recruitment. Note that substituents like fluoro groups (Example III ) may enhance metabolic stability, requiring PK/PD studies.
Q. How can researchers address contradictions in spectral data during characterization?
- Methodological Answer : For unexpected NMR peaks (e.g., split signals due to rotamers), analyze variable-temperature NMR or use 2D techniques (HSQC, COSY) to resolve ambiguities . If MS data conflicts with expected m/z (e.g., adducts like [M+K]+ ), recalibrate instrumentation or employ high-resolution MS (HRMS). Cross-validate with independent synthetic batches (Example E32 ).
Q. What strategies improve the compound’s solubility for in vivo studies?
- Methodological Answer : Modify the ester group (e.g., replace methyl with PEGylated esters) or introduce hydrophilic substituents (e.g., hydroxyl or amine groups on the phenyl ring ). For preclinical testing, use prodrug approaches, as demonstrated in Example F30 (hydrolysis of methyl ester to carboxylic acid ). Assess solubility via shake-flask assays and partition coefficients (logP).
Q. How do structural modifications (e.g., alkoxy chain length) impact GPR40 agonism?
- Methodological Answer : Systematic SAR studies are essential. Synthesize derivatives with varying alkoxy chains (e.g., hexyl in Example E3 , citronellyl in Example E19 ) and test in GPR40 reporter assays. Example E14 (2-methylbutoxy chain ) showed optimal activity, suggesting chain branching enhances binding. Use molecular docking to predict interactions with GPR40’s allosteric site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
